molecular formula C15H13NO2S B133780 3-(10H-Phenothiazin-10-yl)propanoic acid CAS No. 362-03-8

3-(10H-Phenothiazin-10-yl)propanoic acid

Cat. No. B133780
CAS RN: 362-03-8
M. Wt: 271.3 g/mol
InChI Key: VNTAONUWHQBAMC-UHFFFAOYSA-N
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Description

3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a compound that has been extensively studied for its various biological activities. The phenothiazine nucleus is known to be a crucial pharmacophore in the development of neuroleptic agents, as demonstrated by the synthesis of a novel class of long-acting neuroleptic agents that include a phenyl-4-piperidinylmethanone moiety linked to the phenothiazine structure .

Synthesis Analysis

The synthesis of derivatives of 3-(10H-Phenothiazin-10-yl)propanoic acid has been explored in several studies. For instance, a multienzymatic procedure was developed to synthesize highly enantiomerically enriched (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates . Additionally, a series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one compounds were synthesized by condensation of different chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines, which were then evaluated for antimicrobial activity .

Molecular Structure Analysis

The molecular structure of phenothiazine-10-propionic acid has been determined through X-ray diffraction, revealing that the molecule is folded along the S-N axis with a dihedral angle of 136.5°. The C-S-C angle is 98.5(7)°, and the average C-S bond length is 1.77(2)Å. These structural features, including the shortening of the C-S bond and the small value of the C-S-C angle, are characteristic of the phenothiazine class and are thought to be due to sulfur d orbital participation in ring bonding .

Chemical Reactions Analysis

The chemical reactivity of phenothiazine derivatives has been investigated, particularly in the context of synthesizing electroactive materials. For example, 3-(10-Alkyl-10H-phenothiazin-3-yl)-2-propenals and their corresponding 3,3'-bispropenals were prepared and then condensed with hydrazines to form mono- and dihydrazones, which act as effective hole transporting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives have been studied through various analytical techniques. The thermal, optical, electrochemical, and photophysical properties of newly synthesized organic electroactive derivatives of phenothiazine have been investigated, highlighting their potential in electronic applications . Additionally, the conformational behavior, vibrational wave numbers, and molecular orbital analysis of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, a related compound, have been studied using density functional quantum chemical calculations, providing insights into the stability and electronic properties of these molecules .

Scientific Research Applications

Enzyme-Catalyzed Synthesis

Researchers developed a multi-enzymatic procedure for the efficient synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids using derivatives of 3-(10H-Phenothiazin-10-yl)propanoic acid (Brem et al., 2010).

Photocatalytic Hydrogen Production

A study reported the design and synthesis of organic sensitizers derived from 3-(10H-Phenothiazin-10-yl)propanoic acid and their application in photocatalytic hydrogen production (Tiwari et al., 2015).

Antibacterial and Antifungal Activity

Compounds synthesized using 3-(10H-Phenothiazin-10-yl)propanoic acid framework showed significant antimicrobial activity, demonstrating its potential in developing new antimicrobial agents (Bansode et al., 2009).

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including those based on 3-(10H-Phenothiazin-10-yl)propanoic acid, were found effective as sensitizers in dye-sensitized solar cells, indicating its potential in renewable energy applications (Wu et al., 2010).

Synthesis of Heterocyclic Compounds

New heterocyclic compounds synthesized using 3-(10H-Phenothiazin-10-yl)propanoic acid derivatives showed promising antimicrobial activity, highlighting its potential in pharmaceutical applications (Sharma et al., 2012).

Electroactive Hydrazones

Studies on synthesizing electroactive hydrazones from 3-(10H-Phenothiazin-10-yl)propanoic acid showed potential applications in organic electronic devices (Bieliauskas et al., 2012).

Fluorescence Properties

Derivatives of 3-(10H-Phenothiazin-10-yl)propanoic acid displayed daylight fluorescence with large Stokes shifts, suggesting its use in fluorescent materials and sensors (Gaina et al., 2012).

Safety And Hazards

The safety information for 3-(10H-Phenothiazin-10-yl)propanoic acid includes several hazard statements: H302, H315, H319, H335, H411 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P391, P403+P233, P405, P501 .

properties

IUPAC Name

3-phenothiazin-10-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13NO2S/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTAONUWHQBAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326237
Record name 3-(10H-Phenothiazin-10-yl)propanoic acid
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Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(10H-Phenothiazin-10-yl)propanoic acid

CAS RN

362-03-8
Record name Phenothiazine-10-propionic acid
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Record name 3-(Phenothiazin-10-yl)propionic acid
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Record name 362-03-8
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Record name 3-(10H-Phenothiazin-10-yl)propanoic acid
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Record name 3-(phenothiazin-10-yl)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TN Bansode, PM Dongre, VG Dongre - Pharmaceutical chemistry journal, 2009 - Springer
Aseries of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one (IVa – p) was synthesized by using the phenothiazine framework through a three-carbon atom chain by …
Number of citations: 13 link.springer.com
S Bernhardt, J Düring, S Haschke… - Advanced Materials …, 2021 - Wiley Online Library
The photocatalytic activity and selectivity of novel binary and ternary composite nanostructures from polyethylene oxide‐stabilized zinc oxide (PEO–ZnO) with and without …
Number of citations: 10 onlinelibrary.wiley.com
AA Khalaf, AMAA Wahab, HAK Abd El-Aal, YM Nabil - ARKIVOC, 2023 - arkat-usa.org
Our present study provides expedient methods for the synthesis of novel substituted indanes, pyrido [3, 2, 1-jk] carbazoles and pyrido [3, 2, 1-kl] phenothiazines utilizing intramolecular …
Number of citations: 2 www.arkat-usa.org

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